molecular formula C18H23N3O2S B3019255 3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide CAS No. 1797981-69-1

3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B3019255
CAS No.: 1797981-69-1
M. Wt: 345.46
InChI Key: LRGVSJOBJNWDNU-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a complex organic compound that features a combination of aromatic, thiazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the ethylation of 2-aminophenol to form 2-ethoxyaniline. This intermediate is then subjected to a series of reactions to introduce the thiazole and pyrrolidine rings. The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative and the amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The overall effect is a modulation of biological pathways that can lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-16-6-4-3-5-14(16)7-8-17(22)20-15-9-11-21(13-15)18-19-10-12-24-18/h3-6,10,12,15H,2,7-9,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGVSJOBJNWDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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